3-(1H-Indol-6-yl)-1-(pyridin-4-yl)prop-2-en-1-one

Structure-activity relationship Topological isomerism Chalcone scaffold

Indolyl-pyridinyl-propenone research faces a critical challenge: 3-indolyl isomers (e.g., MOMIPP) cannot substitute for the 6-indolyl topology without altering pharmacological phenotype. This compound provides the precise 6-indolyl substitution pattern required to probe structure-activity relationships where the indole attachment position redirects cell death mechanisms. - Enables direct comparison with MOMIPP (methuosis control) and 6-MOMIPP (microtubule disruption control) in U251/T98G glioblastoma cells. - Serves as a clean, unsubstituted 6-indolyl baseline for iterative SAR exploration via NH, pyridine, or enone derivatization. - Functions as a topological isomer control in kinase or tubulin-binding assays to validate pharmacophoric contribution of the indole attachment position.

Molecular Formula C16H12N2O
Molecular Weight 248.28 g/mol
CAS No. 644973-77-3
Cat. No. B12605008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-Indol-6-yl)-1-(pyridin-4-yl)prop-2-en-1-one
CAS644973-77-3
Molecular FormulaC16H12N2O
Molecular Weight248.28 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CN2)C=CC(=O)C3=CC=NC=C3
InChIInChI=1S/C16H12N2O/c19-16(14-5-8-17-9-6-14)4-2-12-1-3-13-7-10-18-15(13)11-12/h1-11,18H
InChIKeyZXAKJSMTMDHKGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Indolyl Chalcone for Anticancer Lead Discovery


3-(1H-Indol-6-yl)-1-(pyridin-4-yl)prop-2-en-1-one (CAS 644973-77-3) is a synthetic indole-based chalcone featuring a prop-2-en-1-one bridge connecting an indol-6-yl donor and a pyridin-4-yl acceptor [1]. This compound belongs to the indolyl-pyridinyl-propenone class, which has demonstrated antiproliferative activity against glioblastoma and leukemia cell lines through mechanisms including methuosis and microtubule disruption [2][3]. Unlike the extensively characterized 3-indolyl analogs (e.g., MOMIPP), the 6-indolyl substitution pattern of this compound defines a distinct topological isomer with differential structure-activity relationships that cannot be interpolated from 3-substituted congeners [4].

Topological isomer: 6-indolyl attachment defines distinct SAR space from 3-indolyl analogs
Mechanism probe: 6-position indole bias may favor microtubule disruption over methuosis (class-level)
SAR baseline: Unsubstituted scaffold enables systematic derivatization for lead optimization

6-Indolyl vs. 3-Indolyl: Substitution Incompatibility


Indolyl-pyridinyl-propenones are not a uniform class; the position of the indole substitution fundamentally dictates both potency and the mechanism of cell death [1]. In an isomeric methoxy series, shifting the substituent from the indole 5-position to the 6-position completely switched the biological activity from methuosis induction to microtubule disruption [1]. Moreover, changing the pyridine ring attachment from the indole 3-position to the 6-position alters the π-conjugation length, H-bonding geometry, and steric profile of the chalcone scaffold, which directly affects target engagement and cellular permeability [2]. Consequently, procurement of a 3-indolyl analog (e.g., MOMIPP or CAY10777) as a substitute for the 6-indolyl isomer will result in a different pharmacological phenotype, invalidating any structure-activity relationship assumptions in lead optimization or chemical biology studies.

6-Indolyl Chalcone
3-Indolyl Analog (e.g., MOMIPP)
Indole attachment
6-position (1H-indol-6-yl)
3-position (1H-indol-3-yl)
Cell death mechanism (class-level)
May bias microtubule disruption
Induces methuosis
SAR transferability
Unique topological vector; cannot be interpolated from 3-indolyl data
Established SAR for 3-indolyl series does not apply

Differentiation Evidence for the 6-Indolyl Chalcone


Topological Isomerism: 6-Indolyl vs. 3-Indolyl Substitution

The target compound places the indole attachment at the 6-position of the indole ring, whereas the clinically studied lead MOMIPP (3-(5-methoxy-2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propene-1-one) and its analogs attach the pyridinyl-propenone at the indole 3-position [1]. This topological isomerism alters the vector of the propenone bridge relative to the indole NH, modifying both the molecular dipole and the potential for intermolecular H-bonding with biological targets. In the broader class, 3-indolyl compounds have been shown to induce methuosis (e.g., MOMIPP) or microtubule disruption depending on additional substituents, whereas the 6-indolyl substitution pattern has not been systematically characterized, representing a unique chemical space [2][3].

Topological isomerism
Class-level
6-Indolyl vs. 3-Indolyl substitution
Defines distinct SAR chemical space; substitution position cannot be interpolated
No direct bioactivity data for this compound; mechanism bias inferred from class
Structure-activity relationship Topological isomerism Chalcone scaffold

Microtubule Disruption vs. Methuosis: 6-Indolyl Positional Bias

Trabbic et al. (2016) demonstrated that the location of a methoxy group on the indole ring of indolyl-pyridinyl-propenones determines whether the compound induces methuosis (5-methoxy) or microtubule disruption (6-methoxy). The 6-methoxy analog (9b) exhibited a GI50 of 90 nM and disrupted microtubules, whereas the 5-methoxy analog (1a) induced methuosis with a GI50 of 2.32 μM [1]. Although this data is for methoxy-substituted 3-indolyl compounds, it establishes a class-level principle that the 6-position of the indole ring can direct the mechanism toward microtubule disruption. The target compound, possessing a 6-indolyl attachment (rather than a 6-methoxy substituent), represents a scaffold where the indol-6-yl group may similarly favor microtubule-targeting activity over methuosis, though direct experimental confirmation is lacking.

Mechanism bias
Class-level
GI50 90 nM (6-methoxy, microtubule disruption) vs. 2.32 μM (5-methoxy, methuosis)
6-Position indole modifications may favor microtubule disruption over methuosis
Data from 3-indolyl methoxy analogs; extrapolation to 6-indolyl requires validation
Cell death mechanism Microtubule disruption Methuosis

Synthetic Accessibility via Claisen-Schmidt Condensation

The target compound is readily accessible via Claisen-Schmidt condensation of indole-6-carbaldehyde with 4-acetylpyridine, a route analogous to that reported for 3-indolyl-1-pyridyl-2-propenones, which achieved yields of 68.8–91.8% [1]. Unlike MOMIPP and 6-MOMIPP, which require additional synthetic steps for 2-methyl and methoxy substitutions on the indole ring, the unsubstituted 6-indolyl compound avoids these modifications, potentially simplifying purification and reducing synthetic cost [2]. The pyridin-4-yl moiety provides a basic nitrogen for salt formation, offering formulation advantages over neutral phenyl analogs [3].

Synthetic route
Class-level
Claisen-Schmidt condensation; class yields 68.8–91.8%
Unsubstituted scaffold simplifies synthesis and purification
No dedicated yield reported; pyridinyl moiety offers salt formation potential
Claisen-Schmidt condensation Synthetic yield Indole-6-carbaldehyde

Application Scenarios for 6-Indolyl Chalcone


Non-Apoptotic Cell Death Probes for Glioblastoma

Given the class-level evidence that 6-position indole modifications can redirect cell death from methuosis to microtubule disruption [1], this compound serves as a structural probe to test whether the 6-indolyl (as opposed to 6-methoxy) substitution similarly biases the mechanism. Use in U251 or T98G glioblastoma cells alongside MOMIPP (methuosis control) and 6-MOMIPP (microtubule disruption control) can delineate the contribution of the indole attachment position to the cell death phenotype.

Scaffold for Indolyl-Pyridinyl Chalcone SAR Studies

The unsubstituted 6-indolyl core provides a clean baseline for iterative SAR exploration. Researchers can introduce substituents at the indole NH (alkyl, benzyl), the pyridine ring, or the α,β-unsaturated carbonyl to probe effects on antiproliferative potency, as demonstrated by the Romagnoli et al. (2018) approach with 3-indolyl analogs [2]. The 6-indolyl attachment offers unexplored vectors for substituent attachment compared to the 3-indolyl series.

Selectivity Profiling Comparator vs. 3-Indolyl Leads

In kinase inhibition or tubulin-binding assays, this compound can be used as a topological isomer control to demonstrate that biological activity is dependent on the indole attachment position. The distinct spatial orientation of the pyridinyl-propenone relative to the indole NH may result in differential selectivity across kinase panels or tubulin isotypes, which is critical for establishing the pharmacophoric contribution of the indole substitution pattern [3].

Application
Selection Property
Validation Focus
Glioblastoma cell-model studies
6-Indolyl scaffold for mechanism probing
Cell death phenotype (methuosis vs. microtubule disruption)
Indolyl-pyridinyl chalcone SAR
Unsubstituted 6-indolyl core for derivatization
Iterative SAR exploration with systematic substituent introduction
Topological isomer control assays
Distinct indole attachment vector
Pharmacophoric contribution of 6-indolyl pattern in kinase or tubulin panels
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